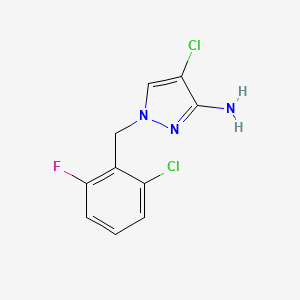
4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a specialty product for proteomics research . It has a molecular formula of C10H8Cl2FN3 and a molecular weight of 260.10 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The molecule also contains two chloro groups and one fluoro group attached to the benzyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds can undergo a variety of reactions. For instance, boronic acids, which are structurally similar to the compound , can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptors (GPR39) Agonists
A study discovered two kinase inhibitors that act as novel GPR39 agonists. These compounds, including closely related structures, showed allosteric modulation by zinc in canonical and noncanonical signaling pathways, revealing zinc's role as an allosteric potentiator of small-molecule-induced GPR39 activation. This suggests potential applications in the development of treatments targeting GPR39-related metabolic disorders or diseases (Sato et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines led to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines. These compounds, characterized by high-fluorescence intensity, have been tested as emitters for OLEDs. The study emphasizes the influence of fluorine-containing substituents on OLED performance parameters, highlighting the method's potential for synthesizing materials with specific electronic properties (Szlachcic et al., 2017).
Anti-Inflammatory and Analgesic Activities
A study on the synthesis of imidazolyl acetic acid derivatives, including structurally similar compounds, demonstrated significant anti-inflammatory and analgesic activities in preclinical models. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Heteroaromatic Systems in Drug Discovery
Research into the synthesis of benzo-, benzothieno-, and thieno-fused pyrano[2,3-c]pyrazol-4(1H)-ones revealed a straightforward two-step synthesis process for these compounds. Given their structural diversity, these heteroaromatic systems could find applications in drug discovery, serving as core structures for the development of novel pharmacologically active compounds (Holzer et al., 2007).
Antimicrobial Activity
A study focused on synthesizing Schiff’s base, azetidinones, and thiazolidinones derivatives demonstrated excellent to good antibacterial activity against a range of pathogens. These findings indicate the potential of these compounds in antimicrobial drug development, highlighting the importance of novel chemical scaffolds in combating resistant bacterial strains (Mistry, Desai, & Desai, 2016).
Direcciones Futuras
The future directions for research on “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” and similar compounds are likely to be influenced by their potential biological activities. For instance, indole derivatives, which are structurally similar to the compound , have been shown to have a wide range of biological and clinical applications .
Propiedades
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FN3/c11-7-2-1-3-9(13)6(7)4-16-5-8(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNVRLUIPCVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
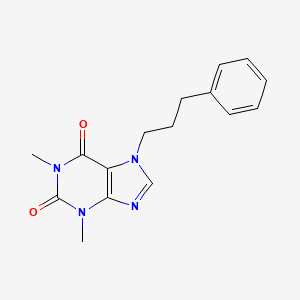
![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)
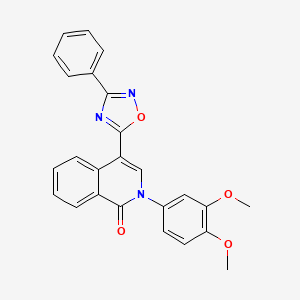
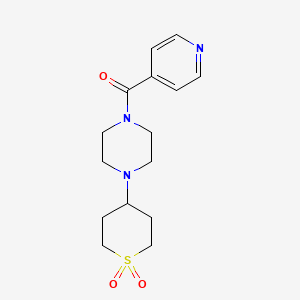
![3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613935.png)
![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)
![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)
![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)

![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)

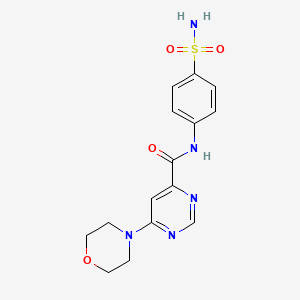
![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
